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Compound of Interest

Compound Name:
1-(3-Methoxy-4-

nitrophenyl)ethanone

Cat. No.: B1589790 Get Quote

3-Methoxy-4-nitroacetophenone is a substituted aromatic ketone of significant interest in

synthetic organic chemistry.[1] Its structure is characterized by an acetophenone core

functionalized with a methoxy group and a nitro group at positions 3 and 4, respectively. This

substitution pattern creates a molecule with a rich and versatile reactivity profile, making it a

valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2] The

electron-donating methoxy group and the powerful electron-withdrawing nitro group exert

opposing electronic effects on the aromatic ring, influencing the reactivity of both the ring and

its substituents.

This guide focuses specifically on the chemical transformations of the acetyl group (–COCH₃),

a key handle for molecular elaboration. The reactivity of the acetyl moiety is dictated by two

primary features: the electrophilicity of the carbonyl carbon and the acidity of the α-protons of

the methyl group. We will explore four major classes of reactions: oxidation via the haloform

reaction, carbon-carbon bond formation through aldol condensation, selective reduction of the

carbonyl, and the unique rearrangement of the Willgerodt-Kindler reaction.
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Property Value Source

CAS Number 22106-39-4 [1]

Molecular Formula C₉H₉NO₄ [1][3]

Molecular Weight 195.17 g/mol [1]

Appearance Faint Yellow to Cream Solid [4][5]

Melting Point 71-73 °C [4]

Storage
Store at 10°C - 25°C in a well-

closed container
[1]

Application Overview: Synthetic Pathways from 3-
Methoxy-4-nitroacetophenone
The following diagram illustrates the primary synthetic routes originating from the acetyl group

of 3-methoxy-4-nitroacetophenone, which will be detailed in this guide.
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Caption: Key reactions involving the acetyl group of 3-methoxy-4-nitroacetophenone.

Oxidation of the Acetyl Group: The Haloform
Reaction
The haloform reaction is a classic method for converting methyl ketones into carboxylic acids,

representing a net oxidation of the acetyl group.[6][7] The reaction proceeds in a basic medium

with an excess of halogen (chlorine, bromine, or iodine).[8] It is exceptionally reliable for methyl

ketones due to the mechanism, which involves the exhaustive halogenation of the methyl

group, creating a good leaving group (CX₃⁻).[8]
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Enolate Formation: The reaction initiates with the abstraction of an α-proton by a hydroxide

ion to form an enolate.

α-Halogenation: The enolate, a potent nucleophile, attacks the diatomic halogen, attaching

one halogen atom to the α-carbon.

Iterative Halogenation: This process repeats twice more. Each successive halogenation

increases the acidity of the remaining α-protons, ensuring the reaction proceeds to

completion, forming a trihalomethyl ketone.[8]

Nucleophilic Acyl Substitution: A hydroxide ion attacks the electrophilic carbonyl carbon. The

resulting tetrahedral intermediate collapses, expelling the trihalomethyl anion (⁻CX₃), a

stabilized carbanion and thus a competent leaving group.

Acid-Base Reaction: A rapid proton transfer between the newly formed carboxylic acid and

the trihalomethyl anion yields the final carboxylate salt and the haloform (CHX₃).[7]

Protocol 1: Synthesis of 3-Methoxy-4-nitrobenzoic Acid
This protocol details the conversion of 3-methoxy-4-nitroacetophenone to its corresponding

carboxylic acid via a bromoform reaction.

Materials:

3-methoxy-4-nitroacetophenone

Sodium hydroxide (NaOH)

Bromine (Br₂)

Dioxane

Hydrochloric acid (HCl, concentrated)

Sodium bisulfite (NaHSO₃)

Deionized water
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Ice bath, magnetic stirrer, round-bottom flask, separatory funnel, Buchner funnel

Procedure:

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

1.95 g (10 mmol) of 3-methoxy-4-nitroacetophenone in 40 mL of dioxane.

Base Addition: Prepare a solution of 4.8 g (120 mmol) of NaOH in 30 mL of water. Cool this

solution in an ice bath and add it to the flask containing the acetophenone.

Bromine Addition: Cool the reaction mixture to below 10°C using an ice bath. Slowly add 2.1

mL (40 mmol) of bromine dropwise over 30 minutes. Maintain vigorous stirring and ensure

the temperature does not exceed 10°C.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

mixture to stir at room temperature for 2 hours. The color of the bromine should fade as it is

consumed.

Quenching: Cool the mixture in an ice bath and cautiously add a saturated solution of

sodium bisulfite until the excess bromine is destroyed (the orange/brown color disappears).

Workup & Acidification: Transfer the mixture to a separatory funnel. Remove the dioxane

layer under reduced pressure. Acidify the remaining aqueous layer to pH 1-2 by the slow

addition of concentrated HCl. A precipitate of 3-methoxy-4-nitrobenzoic acid will form.

Isolation: Cool the acidified mixture in an ice bath for 30 minutes to ensure complete

precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

Purification: Wash the filter cake with cold deionized water. Recrystallize the crude product

from an ethanol/water mixture to yield pure 3-methoxy-4-nitrobenzoic acid.

C-C Bond Formation: The Aldol Condensation
The acidic α-protons of the acetyl group allow 3-methoxy-4-nitroacetophenone to act as a

nucleophile in base-catalyzed aldol condensation reactions.[9] When reacted with an aldehyde

that lacks α-protons (e.g., benzaldehyde), a crossed-aldol condensation occurs, leading to the
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formation of an α,β-unsaturated ketone, commonly known as a chalcone.[10][11] These

compounds are of significant interest in medicinal chemistry.

Causality and Mechanistic Insight
The reaction is a two-stage process: an initial aldol addition followed by dehydration.

Enolate Formation: Sodium hydroxide deprotonates the acetophenone at the α-carbon,

forming a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde

(e.g., benzaldehyde), forming a tetrahedral intermediate (an alkoxide).

Protonation: The alkoxide is protonated by water (formed in the initial deprotonation step) to

yield a β-hydroxy ketone (the aldol adduct).

Dehydration: Under the basic reaction conditions, the proton α to the carbonyl is abstracted

again. The resulting enolate eliminates a hydroxide ion, forming a stable, conjugated π-

system.[9] This dehydration step is often spontaneous, especially when the resulting double

bond is part of an extended conjugated system.
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Caption: Workflow for a base-catalyzed Claisen-Schmidt (crossed-aldol) condensation.

Protocol 2: Synthesis of a Chalcone Derivative
This protocol describes the synthesis of (E)-1-(3-methoxy-4-nitrophenyl)-3-phenylprop-2-en-1-

one.

Materials:
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3-methoxy-4-nitroacetophenone

Benzaldehyde

Sodium hydroxide (NaOH)

Ethanol (95%)

Deionized water

Ice bath, magnetic stirrer, Erlenmeyer flask, Buchner funnel

Procedure:

Reactant Solution: In a 50 mL Erlenmeyer flask, dissolve 0.975 g (5 mmol) of 3-methoxy-4-

nitroacetophenone and 0.51 mL (5 mmol) of benzaldehyde in 15 mL of 95% ethanol. Stir until

a homogenous solution is formed.

Catalyst Addition: While stirring, add 1 mL of a 10 M aqueous sodium hydroxide solution

dropwise. The solution will typically turn yellow or orange, and a precipitate may begin to

form.

Reaction: Continue stirring the mixture at room temperature for 30 minutes. The formation of

a thick precipitate is expected.

Isolation: Add 20 mL of ice-cold water to the flask and stir for another 5 minutes. Collect the

solid product by vacuum filtration.

Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

Then, wash with a small amount of cold ethanol to remove unreacted starting materials.

Purification: Air-dry the crude product. Recrystallize from ethanol to obtain the pure chalcone

as a crystalline solid.

Selective Reduction of the Carbonyl Group vs. the
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A critical challenge when working with 3-methoxy-4-nitroacetophenone is achieving

chemoselective reduction. Both the ketone and the nitro group are reducible functional groups.

The choice of reducing agent is paramount to directing the reaction toward the desired product.

To Reduce the Ketone: Mild hydride donors like sodium borohydride (NaBH₄) are ideal. They

readily reduce aldehydes and ketones but are generally unreactive toward nitro groups.[12]

[13]

To Reduce the Nitro Group: Catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal

reductions (e.g., Sn/HCl, Fe/HCl) are effective for reducing nitro groups to amines.[12] These

conditions can sometimes also reduce the ketone, but often the nitro group is more

susceptible. Tin in concentrated HCl is a classic method for selectively reducing aromatic

nitro groups in the presence of a ketone.[12]

Protocol 3A: Selective Reduction of the Ketone to an
Alcohol
Objective: To synthesize 1-(3-methoxy-4-nitrophenyl)ethanol.

Materials:

3-methoxy-4-nitroacetophenone

Sodium borohydride (NaBH₄)

Methanol

Deionized water

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Ice bath, magnetic stirrer, round-bottom flask

Procedure:
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Setup: Dissolve 1.95 g (10 mmol) of 3-methoxy-4-nitroacetophenone in 50 mL of methanol in

a 100 mL round-bottom flask. Cool the solution to 0°C in an ice bath.

Reducing Agent Addition: With continuous stirring, add 0.42 g (11 mmol) of sodium

borohydride in small portions over 15 minutes. Be cautious of initial foaming.

Reaction Monitoring: Stir the reaction at 0°C for 1 hour. Monitor the reaction's progress using

Thin-Layer Chromatography (TLC) until the starting material is consumed.

Quenching: Slowly add 20 mL of deionized water to quench the excess NaBH₄.

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 30 mL).

Drying and Concentration: Combine the organic layers, wash with brine, and dry over

anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield

the crude alcohol product, which can be further purified by column chromatography if

necessary.

Protocol 3B: Selective Reduction of the Nitro Group to
an Amine
Objective: To synthesize 3-amino-4-methoxyacetophenone.

Materials:

3-methoxy-4-nitroacetophenone

Granulated tin (Sn)

Concentrated hydrochloric acid (HCl)

Sodium hydroxide (NaOH, 10 M solution)

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)
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Reflux condenser, heating mantle, round-bottom flask

Procedure:

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, place 5.9 g (50

mmol) of granulated tin and 1.95 g (10 mmol) of 3-methoxy-4-nitroacetophenone.

Acid Addition: Slowly add 25 mL of concentrated HCl through the condenser. The reaction is

highly exothermic; use a water bath for cooling if necessary.

Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux using a heating

mantle for 2 hours.

Basification: Cool the reaction mixture to room temperature. Carefully neutralize the mixture

by adding 10 M NaOH solution until the solution is strongly basic (pH > 10) and the tin

hydroxides precipitate.

Extraction: Extract the resulting slurry with ethyl acetate (3 x 50 mL).

Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium

sulfate.

Purification: Filter the solution and remove the solvent under reduced pressure to yield the

crude amine product.

The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a unique and powerful transformation that converts aryl alkyl

ketones into ω-aryl-alkanamides or the corresponding thioamides in a single step.[14][15] The

reaction involves heating the ketone with elemental sulfur and a secondary amine, such as

morpholine.[16] The overall process involves the migration of the carbonyl group to the terminal

carbon of the alkyl chain and its conversion to a thioamide.

Causality and Mechanistic Insight
The mechanism is complex and involves several proposed intermediates.[15][16]
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Enamine Formation: The ketone first reacts with the amine (morpholine) to form an enamine.

[15]

Sulfuration: The enamine, acting as a nucleophile, attacks elemental sulfur.

Rearrangement: A series of complex rearrangements, possibly involving aziridine

intermediates, leads to the migration of the nitrogen atom to the terminal carbon of the

original acetyl group.[16]

Thioamide Formation: The final product is a stable thioamide. This can be subsequently

hydrolyzed to a carboxylic acid or amide if desired.

Protocol 4: Synthesis of 2-(3-Methoxy-4-
nitrophenyl)thioacetomorpholide
Materials:

3-methoxy-4-nitroacetophenone

Elemental sulfur (S₈)

Morpholine

Quinoline (as a high-boiling solvent)

Ethanol

Reflux condenser, heating mantle, oil bath, round-bottom flask

Procedure:

Setup: In a 100 mL round-bottom flask, combine 1.95 g (10 mmol) of 3-methoxy-4-

nitroacetophenone, 0.64 g (20 mmol) of elemental sulfur, and 2.6 mL (30 mmol) of

morpholine.

Solvent and Reflux: Add 10 mL of quinoline as a solvent.[17] Equip the flask with a reflux

condenser and heat the mixture in an oil bath to 140-150°C for 4-6 hours.
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Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

Note: p-nitroacetophenone has been reported to give poor yields under some conditions, so

careful monitoring is advised.[17]

Workup: Cool the reaction mixture to room temperature. Pour the dark mixture into 100 mL

of 10% aqueous HCl to neutralize the excess amine and solvent.

Extraction: Extract the mixture with dichloromethane (3 x 40 mL).

Washing and Drying: Combine the organic layers and wash successively with water and

brine. Dry the organic layer over anhydrous sodium sulfate.

Purification: Filter and remove the solvent under reduced pressure. The crude product can

be purified by column chromatography on silica gel or by recrystallization from ethanol to

yield the target thioamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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